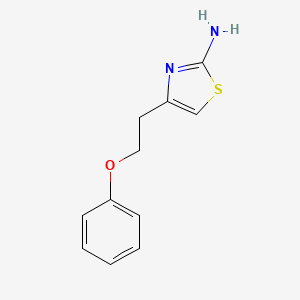
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the thiazole ring or the phenoxyethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the phenoxyethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenoxyethyl group may facilitate binding to certain enzymes or receptors, while the thiazole ring can participate in various biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Phenoxyethyl)morpholine
- 1-(2-Phenoxyethyl)piperidine
Comparison
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a phenoxyethyl group, which confer distinct chemical and biological properties. Compared to similar compounds like 4-(2-Phenoxyethyl)morpholine and 1-(2-Phenoxyethyl)piperidine, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H12N2OS |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
4-(2-phenoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c12-11-13-9(8-15-11)6-7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H2,12,13) |
Clé InChI |
LZIZOJDJYVQVFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCC2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13591357.png)


![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
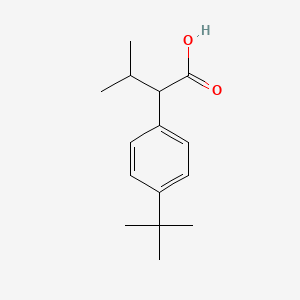
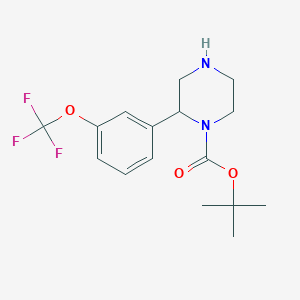

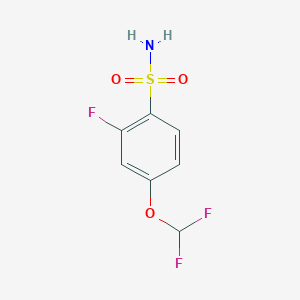


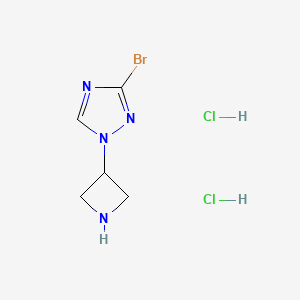
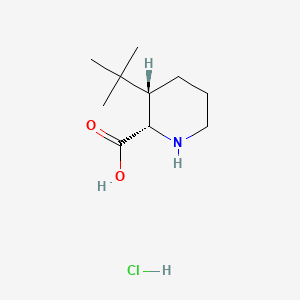
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)

